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Executive Summary

The Burl kinase, in complex with its cyclin Bur2, is a critical regulator of transcription
elongation in Saccharomyces cerevisiae. Beyond its general role in facilitating the passage of
RNA Polymerase Il (Pol Il), the Burl-Bur2 complex is intricately linked to the co-transcriptional
methylation of histone H3 on lysine 36 (H3K36). This modification, catalyzed by the
methyltransferase Set2, is essential for maintaining transcriptional fidelity and genome stability.
This document provides a comprehensive technical overview of the molecular mechanisms by
which Burl influences H3K36 methylation, details the key experimental evidence and protocols
used to elucidate this pathway, and presents quantitative data and visual models to facilitate a
deeper understanding. The primary mechanism involves Burl-mediated phosphorylation of
transcription elongation factors, including the Pol Il C-terminal domain (CTD) and Spt5, which
in turn promotes the recruitment and activity of the Set2 enzyme, ensuring that H3K36
trimethylation is tightly coupled with active transcription.

Introduction to BUR1 and H3K36 Methylation

In eukaryotes, transcription occurs on a chromatin template that must be dynamically
regulated. Post-translational modifications of histones are a key mechanism for this regulation.
Methylation of histone H3 at lysine 36 (H3K36), particularly trimethylation (H3K36me3), is a
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hallmark of actively transcribed gene bodies. This mark is associated with suppressing cryptic
transcription, regulating mRNA splicing, and directing DNA repair.

The enzyme responsible for H3K36 methylation in yeast is Set2. The activity of Set2 is coupled
to transcription elongation, as it directly binds to the C-terminal domain (CTD) of Rpbl, the
largest subunit of RNA Polymerase I, when the CTD is phosphorylated on Serine 2 (Ser2-P).

The Burl-Bur2 complex is a cyclin-dependent kinase (CDK) that functions as a core
transcription elongation factor.[1][2] Genetic and biochemical studies have revealed that Burl
is essential for establishing the normal pattern of H3K36 methylation, specifically H3K36me3,
across transcribed genes.[2][3]

The Core Signaling Pathway

The influence of Burl on H3K36 methylation is not direct but is mediated through a cascade of
events centered on the Pol Il elongation complex. The process begins with the phosphorylation
of the Pol Il CTD and other elongation factors, which creates a platform for the recruitment and
activation of Set2.

e Recruitment and Activation of Burl: The Burl-Bur2 complex is recruited to the 5' ends of
actively transcribing genes.[4] This recruitment is stimulated by the phosphorylation of the
Pol Il CTD on Serine 5 (Ser5-P) by the TFIIH-associated kinase, Kin28, during transcription
initiation.

o Phosphorylation of Key Substrates: Once recruited, Burl phosphorylates multiple substrates
within the elongation complex:

o Rpbl CTD: Burl contributes to the phosphorylation of Serine 2 of the CTD repeats,
although the Ctk1 kinase is considered the major Ser2 kinase. This Ser2-P mark is a
crucial binding site for the SRI domain of Set2.

o Spt5: Burl phosphorylates the C-terminal region (CTR) of the elongation factor Spt5. This
phosphorylation event is critical for the recruitment of the Polymerase-Associated Factor 1
(Pafl) complex.

» Role of the Pafl Complex: The recruited Pafl complex also plays a role in promoting H3K36
trimethylation, acting as a molecular bridge or regulator within the elongation machinery.
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e Set2 Recruitment and Activity: The combination of Ser2-P on the Pol Il CTD and the
presence of other elongation factors like Spt5 and the Pafl complex creates an environment
conducive to the stable recruitment and full activation of the Set2 methyltransferase.

o H3K36 Trimethylation: Activated Set2 then catalyzes the trimethylation of H3K36 on the
underlying nucleosomes as the Pol Il complex transcribes through the gene body.

The following diagram illustrates this signaling cascade.
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Mechanism of BUR1 in H3K36 Methylation
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A diagram of the BUR1 signaling pathway for H3K36me3.

Quantitative Data from Key Experiments

The connection between Burl and H3K36 methylation has been substantiated by quantitative
analyses from genetic and biochemical experiments. The data consistently show a dramatic
and specific reduction in H3K36 trimethylation upon loss of Burl/Bur2 function.

Table 1: Effect of burl and bur2 Mutations on Global Histone H3K36 Methylation Levels
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H3K36
) . H3K36 H3K36
Strain Monomethylati . ) . .
Dimethylation Trimethylation  Data Source(s)
Genotype on
(H3K36me2) (H3K36me3)
(H3K36me1l)
Wild-Type (WT) Normal Normal Normal
Normal / Normal / Significantly
burlA or bur2A
Unchanged Unchanged Reduced
set2A Absent Absent Absent
rpbl CTD Significantly
Normal Normal
truncation Reduced

Data are qualitative summaries from Western blot analyses.

Table 2: Genetic Interactions between BUR1 and Transcription Elongation Factors
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Double Mutant

Phenotype
Combination yp

Interpretation Data Source(s)

Suppression of burlA
burlA set2A
growth defect

The lethality of burlA
is dependent on the
methyltransferase

activity of Set2.

No suppression of
growth defect

burlA setlA

The genetic
interaction is specific
to Set2, not the H3K4
methylase Setl.

No suppression of
burlA dotlA
growth defect

The genetic
interaction is specific
to Set2, not the
H3K79 methylase
Dot1.

burl-ts ctk1A Synthetic lethality

Burl and Ctkl have
parallel or overlapping
essential functions in

elongation.

burl-ts spt5-194 Synthetic lethality

Burl and Spt5
cooperate in an
essential elongation

pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate

the Burl-H3K36me3 pathway.

Chromatin Immunoprecipitation followed by Sequencing

(ChlIP-seq)

This protocol is used to map the genome-wide distribution of H3K36me3 and determine how it

changes in a burl mutant background.
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1. Cell Culture
(WT and burlA yeast)

2. Cross-linking
(Formaldehyde)

3. Cell Lysis & Chromatin Shearing
(Sonication)

4. Immunoprecipitation
(Anti-H3K36me3 antibody)

5. Wash & Elute

[6. Reverse Cross-links & DNA Purificationj

7. Library Preparation
(End repair, A-tailing, Adapter ligation)

8. High-Throughput Sequencing

9. Data Analysis
(Alignment, Peak Calling, Differential Analysis)

@me-wide H3K36me3 Maps

Click to download full resolution via product page

A workflow diagram for a ChiP-seq experiment.
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Protocol Steps:

e Cell Growth and Cross-linking: Grow wild-type and burlA yeast strains to mid-log phase
(OD600 = 0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20
minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

o Chromatin Preparation: Harvest cells and wash them. Lyse cells mechanically with glass
beads in lysis buffer. Isolate nuclei and sonicate the chromatin to generate fragments of 200-
500 bp.

o Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate
the cleared lysate overnight at 4°C with a specific antibody against H3K36me3 (e.g., Active
Motif, cat#61101). A parallel sample with a non-specific IgG antibody should be run as a
control.

e Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibody-
chromatin complexes. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl
buffer, and TE buffer to remove non-specific binding.

» Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the
formaldehyde cross-links by incubating at 65°C overnight with Proteinase K.

o DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

 Library Preparation and Sequencing: Prepare sequencing libraries from the ChlP DNA and
input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and
PCR amplification. Sequence the libraries on a high-throughput platform.

o Data Analysis: Align sequence reads to the yeast genome. Use peak-calling algorithms to
identify regions enriched for H3K36me3. Compare the enrichment profiles between wild-type
and burlA strains to identify regions with differential methylation.

In Vitro Kinase Assay

This protocol is designed to test the ability of the Burl-Bur2 complex to directly phosphorylate
a putative substrate, such as the Rpb1 CTD or Spt5.
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1. Purify Components

Immunoprecipitate Burl-HA Purify recombinant substrate
from yeast lysate (e.g., GST-Spt5)

(2. Set Up Kinase Reactior)
Combine:
- Burl-HA beads 3. Incubate
- ST (e.g., 30 min at 30°C)
- Kinase Buffer (with MgCl2) L
- [y-32P]ATP

4. Stop Reaction
(Add SDS-PAGE sample buffer)

5. Separate Proteins
(SDS-PAGE)

6. Detect Phosphorylation
(Autoradiography)

Result: Phosphorylated Sub@

Click to download full resolution via product page

A workflow for an in vitro kinase assay.

Protocol Steps:
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e Preparation of Kinase and Substrate:

o Kinase: Immunoprecipitate epitope-tagged Burl (e.g., Burl-HA) from yeast whole-cell
extracts using anti-HA antibody coupled to protein A beads. Wash the beads extensively to
remove non-specifically bound proteins.

o Substrate: Express and purify a recombinant substrate protein (e.g., GST-tagged Spt5 C-
terminal region) from E. coli.

¢ Kinase Reaction:

o In a microfuge tube, combine the Burl-HA beads, the purified substrate (~1-2 ug), and
kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT).

o Initiate the reaction by adding [y-32P]ATP to a final concentration of ~10 pCi per reaction.
Include a non-radioactive ATP chase if desired.

o As a negative control, run a parallel reaction with beads from a non-tagged strain or with a
kinase-dead Burl mutant.

¢ Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Stop the
reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

e Analysis:
o Separate the reaction products by SDS-PAGE.

o Stain the gel with Coomassie Blue to visualize the total protein, ensuring the substrate
was present.

o Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect
the incorporation of 32P into the substrate and for Burl autophosphorylation.

Quantitative Mass Spectrometry of Histone
Modifications
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This approach provides a highly accurate and unbiased quantification of the relative
abundance of different histone PTMs.

o Histone Extraction: Grow large-scale cultures of wild-type and burlA yeast. Isolate nuclei
and perform an acid extraction (e.qg., with sulfuric acid) to purify bulk histones.

» Protein Digestion: Derivatize the histones with propionic anhydride to block unmodified lysine
residues. This ensures that trypsin will only cleave at arginine residues, generating larger,
more informative peptides. Digest the derivatized histones with trypsin.

o LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid
chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The
mass spectrometer will perform data-dependent acquisition, where it measures the mass-to-
charge ratio of the peptides (MS1 scan) and then selects the most abundant peptides for
fragmentation to determine their sequence and modification sites (MS/MS scan).

o Data Analysis: Analyze the MS data using specialized software. Identify peptides
corresponding to the H3 N-terminal tail (which contains K36). Quantify the relative
abundance of the unmodified, monomethylated, dimethylated, and trimethylated forms of the
K36-containing peptide by measuring the area under the curve of their respective MS1
peaks. Compare these ratios between the wild-type and burlA samples.

Implications for Research and Drug Development

Understanding the Burl-Set2 axis has significant implications:

o Fundamental Biology: It provides a clear model for how transcription machinery
communicates with the chromatin template to ensure epigenetic marks are placed correctly
during gene expression. This coupling is fundamental to preventing aberrant transcription
that can lead to genome instability.

¢ Drug Development: The human homolog of Burl is CDK9 (as part of P-TEFb), and the
homolog of Set2 is SETD2. Both are implicated in various cancers. SETD2 is a tumor
suppressor, and its inactivation is common in renal cell carcinoma. Inhibitors of CDK9 are
currently in clinical development. Understanding the detailed molecular interactions in the
yeast model system can provide insights into the downstream consequences of CDK9
inhibition on chromatin structure and potentially reveal new therapeutic strategies or patient
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stratification biomarkers. Disrupting the kinase-dependent regulation of histone methylation
could be a novel avenue for therapeutic intervention.

Conclusion

The Burl kinase complex is a central player in the co-transcriptional regulation of histone
H3K36 trimethylation. Through its kinase activity on key components of the RNA Polymerase |l
elongation complex, Burl orchestrates a series of events that ensure the histone
methyltransferase Set2 is recruited and activated in synchrony with active transcription. This
intricate mechanism highlights the tight coupling between the transcriptional machinery and the
epigenome, which is crucial for maintaining cellular homeostasis and genome integrity. The
experimental frameworks detailed herein provide a robust toolkit for further dissecting this and
other pathways that link signaling, transcription, and chromatin modification.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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